

An In-depth Technical Guide to Azobisisobutyronitrile (AIBN) (CAS 78-67-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Azobis(2-methylpropionitrile)

Cat. No.: B3424327

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Introduction

Azobisisobutyronitrile (AIBN), identified by the CAS number 78-67-1, is a widely utilized organic compound in various fields of chemical synthesis.^{[1][2]} This white crystalline powder is particularly valued as a free radical initiator in the polymerization of vinyl monomers and other radical-mediated reactions.^{[1][2][3]} Its popularity stems from its ability to generate radicals at a predictable rate upon thermal decomposition, offering a cleaner alternative to peroxide-based initiators as it does not produce oxygenated byproducts.^[1] This guide provides a comprehensive overview of AIBN, including its chemical and physical properties, decomposition kinetics, synthesis, and applications, with a focus on detailed experimental protocols.

Physicochemical Properties

AIBN is a white crystalline powder with a melting point range of 102-105 °C, at which it also begins to decompose.^{[1][3][4][5]} It is largely insoluble in water but exhibits good solubility in a variety of common organic solvents and alcohols.^{[1][3]}

Table 1: Physical and Chemical Properties of AIBN

Property	Value	Reference(s)
CAS Number	78-67-1	[4]
Molecular Formula	C ₈ H ₁₂ N ₄	[1]
Molecular Weight	164.21 g/mol	[4][6]
Appearance	White crystalline powder	[3][4]
Melting Point	102-105 °C (with decomposition)	[1][3][4]
Density	~1.11 g/cm ³	[3]
Water Solubility	Insoluble/Poor	[1][3]

Solubility Data

The solubility of AIBN in various organic solvents is a critical parameter for its application in solution-based reactions. The following table summarizes its solubility in several common solvents at different temperatures.

Table 2: Solubility of AIBN in Various Solvents

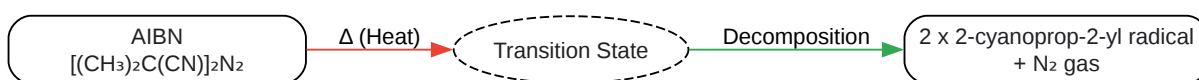
Solvent	Temperature (°C)	Solubility (g/100g of solvent)	Reference(s)
Methanol	25	8.46	[7]
45	25.80	[7]	
Ethanol	25	2.50 (approx.)	[6]
40	7.15	[5]	
Acetone	-	Freely Soluble	[6]
Toluene	-	Soluble	[6]
Ethyl Acetate	25	15.0 (approx.)	[7]

Note: Solubility data can vary slightly between sources.

Decomposition Kinetics and Mechanism

The utility of AIBN as a radical initiator is governed by its first-order thermal decomposition kinetics. Upon heating, AIBN undergoes homolytic cleavage of the carbon-nitrogen bond, eliminating a molecule of nitrogen gas to produce two 2-cyanoprop-2-yl radicals.[1] The liberation of the highly stable dinitrogen gas provides a strong thermodynamic driving force for this reaction.[1]

4.1 Decomposition Pathway



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Caption: Thermal decomposition of AIBN into radicals and nitrogen gas.

4.2 Kinetic Parameters

The rate of decomposition is highly dependent on temperature. The half-life of AIBN at various temperatures is a key consideration for designing polymerization reactions.

Table 3: Decomposition Kinetics of AIBN

Parameter	Value	Condition	Reference(s)
10-hour Half-Life Temp.	65 °C	In toluene	[8]
Half-Life	5 hours	At 70 °C	[6]
Half-Life	1 hour	At 85 °C	[6]
Activation Energy (Ea)	~129 kJ/mol	In toluene	[8]
139.93 kJ/mol	In aniline	[9]	

Experimental Protocols

5.1 Synthesis of Azobisisobutyronitrile (AIBN)

The synthesis of AIBN is typically a two-step process starting from acetone cyanohydrin and hydrazine.^[1]

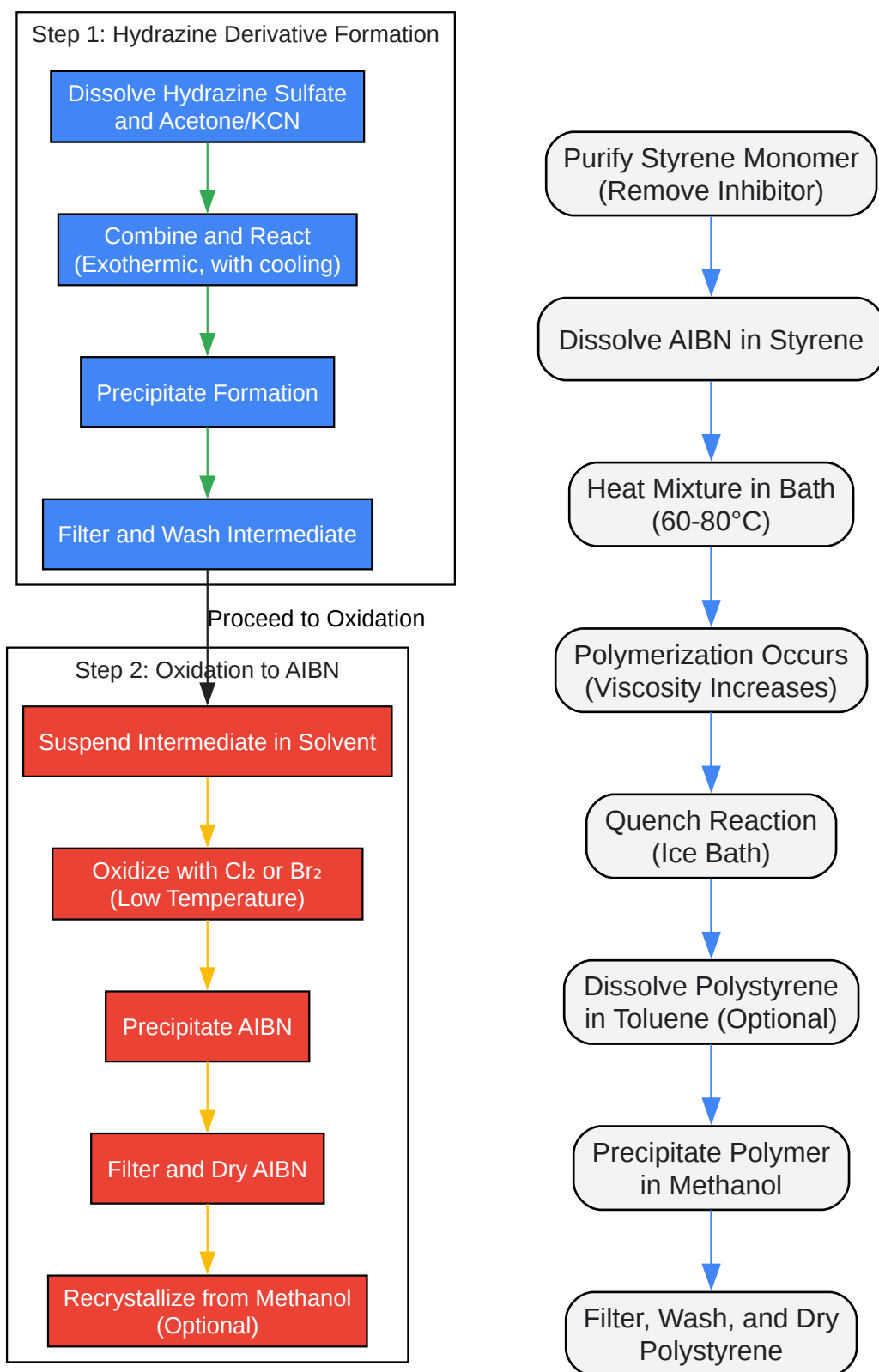
Step 1: Synthesis of 1,2-bis(1-cyano-1-methylethyl)hydrazine

- In a well-ventilated fume hood, dissolve 130 g of hydrazine sulfate in the minimum amount of warm water.
- Separately, prepare a concentrated aqueous solution of 130 g of potassium cyanide and 116 g of acetone.
- Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Stir the mixture vigorously. The reaction is exothermic and the flask should be cooled in a water bath to maintain a moderate temperature.
- Continue stirring for several hours. A white crystalline precipitate of 1,2-bis(1-cyano-1-methylethyl)hydrazine will form.
- After the reaction is complete (e.g., after standing for 12 hours), collect the precipitate by vacuum filtration and wash with cold water.^{[10][11]}
- The product can be recrystallized from ether or 95% ethanol.^[10]

Step 2: Oxidation to Azobisisobutyronitrile

- Suspend the 1,2-bis(1-cyano-1-methylethyl)hydrazine intermediate in a suitable solvent (e.g., ethanol).
- Acidify the mixture with dilute hydrochloric acid.
- Cool the mixture in an ice bath.

- Slowly add an oxidizing agent, such as chlorine gas or a solution of bromine, while maintaining a low temperature.[\[1\]](#)
- The AIBN product will precipitate out of the solution.
- Collect the white crystalline AIBN by vacuum filtration, wash with water, and dry under vacuum.
- For higher purity, AIBN can be recrystallized from hot methanol.[\[5\]](#)



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